molecular formula C12H18N2O2 B051252 3-(2-Morpholin-4-ylethoxy)aniline CAS No. 112677-72-2

3-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B051252
CAS No.: 112677-72-2
M. Wt: 222.28 g/mol
InChI Key: KFOWCFUJSYGZMB-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethoxy)aniline is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.29 g/mol. It is characterized by its yellow to brown solid appearance at room temperature. This compound contains a morpholine ring, which is a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the morpholine ring imparts unique chemical and physical properties to the compound.

Scientific Research Applications

3-(2-Morpholin-4-ylethoxy)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in combination with other therapeutic agents for the treatment of cancer and other diseases.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholin-4-ylethoxy)aniline typically involves the reaction of aniline with 2-chloroethylmorpholine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a reactor equipped with temperature control and stirring mechanisms to ensure uniform mixing and heat distribution. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholin-4-ylethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted aniline or morpholine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Morpholin-4-ylethoxy)aniline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases involved in cell cycle regulation and cytokinesis. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to target these pathways makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Morpholin-4-ylethoxy)aniline: Similar structure but with different substitution pattern on the aniline ring.

    4-(2-Morpholin-4-ylethoxy)aniline: Another isomer with the morpholine ring attached at a different position on the aniline ring.

Uniqueness

3-(2-Morpholin-4-ylethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWCFUJSYGZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424560
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-72-2
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-[2-(3-nitro-phenoxy)-ethyl]-morpholine (4.0 g, 13 mmol) and 5% Pd—C (0.3 g) in ethyl acetate (100 mL) was hydrogenated under 50 psi hydrogen for 23 hours. The mixture was filtered through Celite, and the filtrate was evaporated in vacuo, providing 3.0 g, in 86% yield; 1H NMR (CDCl3) δ 2.58 (t, J=4.7 Hz, 4H), 2.78 (t, J=5.8 Hz, 2H), 3.65 (br, 2H), 3.73 (t, J=4.7 Hz, 4H), 4.07 (t, J=5.8 Hz, 2H), 6.24-6.34 (m, 3H), 7.05 (t, J=8.1 Hz, 1H).
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Synthesis routes and methods II

Procedure details

By the method of examples 2 and 3, 4-(2-chloroethyl)morpholine hydrochloride and 3-nitrophenol were converted into the title compound.
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Synthesis routes and methods III

Procedure details

To 36.01 g. of m-aminophenol dissolved in 325 ml. of N,N-dimethylformamide, 16.3 g. of 50% sodium hydride in oil was added. The reaction was stirred for 1 hour, until the effervescence stopped; then 57 g. of N-(2-chloroethyl)morpholine, from above, was added. After stirring overnight, the mixture was heated on a steam bath for 1/2 hr., then concentrated under vacuum. The residue was taken up in 300 ml. of 2N hydrochloric acid and washed twice with ether. After basifying with 10N sodium hydroxide, the product was extracted into ether, dried (magnesium sulfate), filtered through hydrous magnesium silicate and evaporated to a brown oil. Distillation gave 34.0 g. of a golden oil, b.p. 165°-180° C./0.45 mm.
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